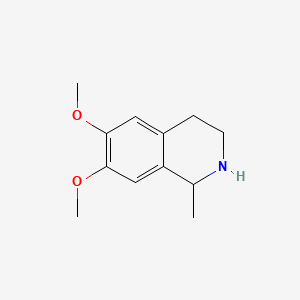

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

説明

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (commonly known as salsolidine) is a chiral tetrahydroisoquinoline alkaloid characterized by methoxy groups at positions 6 and 7, a methyl group at position 1, and a partially saturated isoquinoline backbone. Its synthesis often employs stereoselective methods, such as the Petasis reaction with chiral aminoacetals followed by Pomeranz–Fritsch–Bobbitt cyclization . Key applications include its role as a precursor in drug discovery and asymmetric catalysis .

Structure

3D Structure

特性

IUPAC Name |

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYJLVDKPJHJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63283-42-1 (hydrochloride) | |

| Record name | Salsolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20959384 | |

| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5784-74-7, 38520-68-2 | |

| Record name | Salsolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

However, some related compounds and potential areas of interest can be inferred:

Potential Therapeutic Applications

- Influenza Virus Inhibition: Derivatives of tetrahydroisoquinoline-1-carboxylic acid have been evaluated as potential inhibitors of influenza virus polymerase acidic (PA) endonuclease domain .

- Parkinson's Disease Treatment: Structurally similar compounds, such as 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, have shown promise as peripheral catechol-O-methyltransferase inhibitors (COMTI), which may be useful in treating Parkinson's disease .

- Antibacterial Activity: Related compounds like 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid have demonstrated in vitro inhibition of NDM-1 (New Delhi metallo-β-lactamase), an enzyme that contributes to antibiotic resistance in bacteria .

Structure-Activity Relationships

The biological activity of 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline may be influenced by its structural features:

- Tetrahydroisoquinoline Core: This structural motif is found in various biologically active compounds and alkaloids .

- Methoxy Groups: The presence of methoxy groups at positions 6 and 7 may affect the compound's lipophilicity and its ability to interact with biological targets.

- Methyl Group: The methyl substituent at position 1 could influence the compound's binding affinity to potential molecular targets.

Future Research Directions

To fully elucidate the biological activity of this compound, further studies are needed:

- Receptor Binding Assays: To identify potential molecular targets and signaling pathways affected by the compound.

- In Vitro Studies: To evaluate its effects on various cell lines and potential cytotoxicity.

- In Vivo Studies: To assess its pharmacokinetics, bioavailability, and potential therapeutic effects in animal models.

- Structure-Activity Relationship (SAR) Studies: To understand how structural modifications affect its biological activity and potentially develop more potent derivatives.

科学的研究の応用

Pharmaceutical Development

DMTHIQ has garnered attention for its potential therapeutic effects in treating neurological disorders. Research indicates that it may play a role in the development of drugs targeting conditions such as Parkinson's disease and other neurodegenerative disorders. Its structural similarity to known neuroprotective agents suggests it could act as a catechol-O-methyltransferase (COMT) inhibitor, which is crucial for managing Parkinson's symptoms .

Neuroscience Research

In neuroscience, DMTHIQ is utilized to investigate neurotransmitter systems. Its ability to modulate neurotransmitter activity makes it a valuable tool for understanding brain function and the underlying mechanisms of various mental health conditions. Studies have shown that DMTHIQ can influence dopaminergic pathways, which are vital in the context of mood regulation and cognitive functions .

Natural Product Synthesis

DMTHIQ serves as a precursor in the synthesis of other bioactive molecules. Researchers leverage its chemical properties to create new natural products with potential medicinal properties. This application is particularly relevant in the field of pharmacognosy, where natural compounds are screened for their therapeutic benefits .

Analytical Chemistry

In analytical chemistry, DMTHIQ is employed to develop methods for detecting and quantifying isoquinoline derivatives. Its use enhances the accuracy of chemical analyses in various samples, which is essential for both academic research and industrial applications. Techniques such as chromatography often utilize DMTHIQ as a standard reference compound .

Drug Interaction Studies

Understanding drug interactions is critical for ensuring the safety and efficacy of new medications. DMTHIQ is used in studies that explore how different drugs interact at the biochemical level. This research is vital for developing comprehensive drug profiles that inform clinical practices and regulatory standards .

Table 1: Summary of Key Research Findings on DMTHIQ Applications

化学反応の分析

Oxidation Reactions

The tetrahydroisoquinoline core undergoes oxidation to yield fully aromatic isoquinoline derivatives. This reaction is critical for modifying the compound’s electronic properties and biological activity.

Electrophilic Aromatic Substitution

The electron-rich 6,7-dimethoxy aromatic ring facilitates electrophilic substitution, primarily at the 5- and 8-positions due to methoxy-directed regioselectivity.

| Reagents/Conditions | Product | Substitution Position | Yield (%) | References |

|---|---|---|---|---|

| Br₂ in CH₂Cl₂ at 0°C | 5-Bromo-6,7-dimethoxy-1-methyl-THIQ | C5 | 85 | |

| HNO₃/H₂SO₄ at 25°C | 8-Nitro-6,7-dimethoxy-1-methyl-THIQ | C8 | 72 |

Nucleophilic and Condensation Reactions

The secondary amine (at C1) participates in Pictet-Spengler and Bischler-Napieralski reactions to construct polycyclic alkaloids.

Functional Group Transformations

The methoxy groups and methylamine moiety enable further derivatization.

Demethylation

| Reagents/Conditions | Product | Outcome | References |

|---|---|---|---|

| BBr₃ in CH₂Cl₂ at −78°C | 6,7-Dihydroxy-1-methyl-THIQ | Methoxy → Hydroxy conversion |

Reductive Alkylation

| Reagents/Conditions | Product | Role in Synthesis | References |

|---|---|---|---|

| HCHO, NaBH₃CN | N,N-Dimethyl-6,7-dimethoxy-THIQ | Enhanced lipophilicity for CNS targets |

Asymmetric Catalysis

Chiral derivatives are synthesized via asymmetric transfer hydrogenation (ATH) for enantioselective drug development.

| Catalytic System | Product | Enantiomeric Excess (ee) | References |

|---|---|---|---|

| (R,R)-RuTsDPEN | (S)-6,7-Dimethoxy-1-methyl-THIQ | >98% |

Key Reaction Mechanisms

-

Oxidation Mechanism :

-

The tetrahydro ring undergoes dehydrogenation via proton abstraction and electron transfer, forming aromatic isoquinoline.

-

-

Electrophilic Substitution :

-

Pictet-Spengler Cyclization :

類似化合物との比較

Substituent Variations at Position 1

- Target Compound : 1-Methyl substitution confers rigidity and influences stereochemical outcomes during synthesis .

- 1-Aryl Derivatives: 1-(4'-Methylphenyl)-6,7-dimethoxy-tetrahydroisoquinoline: Exhibits anticonvulsant activity in DBA/2 mice (ED₅₀ = 15 mg/kg), attributed to enhanced lipophilicity and receptor interactions . 1-Allyl Derivatives: Used in asymmetric synthesis, where allyl groups improve solubility and serve as chiral auxiliaries .

Substituent Variations at Positions 6 and 7

- Hydroxyl vs. Methoxy Groups: Salsolinol (6,7-Dihydroxy-1-methyl-tetrahydroisoquinoline): A dopamine-acetaldehyde condensation product with neurotoxic and addictive properties. The hydroxyl groups increase polarity but reduce blood-brain barrier penetration compared to methoxy groups in salsolidine . 6,7-Dichloro Analogs: Chlorine substitution enhances electrophilic reactivity, as seen in 2-chloro-6,7-dimethoxy-tetrahydroisoquinoline, synthesized via N-chlorination with sodium hypochlorite .

Modifications at Other Positions

- Dimeric Structures: Bis-tetrahydroisoquinolines linked by propane-1,3-diyl groups exhibit stereoisomerism-dependent bioactivity, with resolved configurations via chiral HPLC .

Pharmacological Activity Comparison

Physicochemical Properties

- Solubility: Methoxy groups in salsolidine enhance lipid solubility vs. hydroxylated salsolinol .

- Stability : 1,1-Dimethyl derivatives form stable hydrochloride salts, whereas N-chloro analogs are sensitive to hydrolysis .

- Spectral Data : Key NMR signals include δ 55.9 ppm (OCH₃) and δ 15.1 ppm (CH₃) in salsolidine derivatives .

Q & A

Q. What are common synthetic routes for 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (6,7-Dimethoxy-1-methyl-THIQ)?

- Methodological Answer : Synthesis typically involves cyclization of precursors such as methoxy-substituted benzaldehydes and methylamines. For example, a modified Pictet-Spengler reaction can be employed using 3,4-dimethoxyphenethylamine derivatives and carbonyl compounds under acidic conditions. Reaction optimization often focuses on solvent choice (e.g., acetic acid or trifluoroethanol), temperature (60–100°C), and catalyst (e.g., HCl or Lewis acids). Substituent positioning (e.g., methoxy groups at C6 and C7) significantly impacts yield and regioselectivity .

Q. How is the compound characterized using analytical techniques?

- Methodological Answer :

- NMR Spectroscopy : Key signals include methoxy protons (δ 3.70–3.85 ppm), aromatic protons (δ 6.50–6.80 ppm), and methyl groups (δ 2.40–2.60 ppm). Stereochemical assignments may require NOESY or COSY experiments .

- X-ray Crystallography : Used to confirm absolute configuration, as seen in derivatives like (1S,3S)-methyl 6,7-dimethoxy-1-phenyl-THIQ-3-carboxylate, where torsion angles (e.g., C1-C12-C13-C14 = −161.44°) validate spatial arrangement .

- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 236.1286) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential irritant vapors.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers. SDS data for analogs (e.g., CAS 10268-27-6) highlight acute toxicity (H302) and recommend emergency procedures for inhalation/exposure .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect biological activity?

- Methodological Answer :

- SAR Studies : Replace the 1-methyl group with longer alkyl chains (C6–C17) to evaluate cytotoxicity and antimicrobial activity. For example, 1-(4-chlorophenyl)-6,7-dimethoxy-THIQ hydrochloride (CAS 10268-27-6) shows enhanced antifungal activity compared to shorter-chain analogs .

- Functional Group Swaps : Replace methoxy groups with halogens or sulfonyl groups to modulate enzyme inhibition (e.g., methylsulfonyl at C2 enhances binding to kinase targets) .

Q. What are the challenges in enantioselective synthesis of 6,7-Dimethoxy-1-methyl-THIQ derivatives?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or organocatalysts (e.g., L-proline) to achieve >90% enantiomeric excess (ee).

- Racemization Risks : Monitor reaction pH (<7) and temperature (<50°C) to prevent epimerization, as observed in 3-carboxylate derivatives .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity using Staphylococcus aureus ATCC 25923).

- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors. For example, discrepancies in cytotoxicity data (e.g., IC₅₀ ranging from 10–50 µM) may arise from varying cell viability assays (MTT vs. resazurin) .

Q. What computational methods predict interactions between 6,7-Dimethoxy-1-methyl-THIQ and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to dopamine receptors (e.g., D2 receptor PDB: 6CM4). Key interactions include hydrogen bonds with Ser193 and hydrophobic contacts with Phe389 .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。